1-(3,9-Diazaspiro[5.5]undecan-3-yl)-2-[methyl(pyridin-4-ylmethyl)amino]ethanone
Description
1-(3,9-Diazaspiro[5.5]undecan-3-yl)-2-[methyl(pyridin-4-ylmethyl)amino]ethanone is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Properties
IUPAC Name |
1-(3,9-diazaspiro[5.5]undecan-3-yl)-2-[methyl(pyridin-4-ylmethyl)amino]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O/c1-21(14-16-2-8-19-9-3-16)15-17(23)22-12-6-18(7-13-22)4-10-20-11-5-18/h2-3,8-9,20H,4-7,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGFZDOOKPQISA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)CC(=O)N2CCC3(CCNCC3)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,9-Diazaspiro[5.5]undecan-3-yl)-2-[methyl(pyridin-4-ylmethyl)amino]ethanone involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. One common synthetic route involves the reaction of a diazaspiro compound with a pyridine derivative under controlled conditions. Industrial production methods often employ optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(3,9-Diazaspiro[5.5]undecan-3-yl)-2-[methyl(pyridin-4-ylmethyl)amino]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(3,9-Diazaspiro[5.5]undecan-3-yl)-2-[methyl(pyridin-4-ylmethyl)amino]ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-(3,9-Diazaspiro[5.5]undecan-3-yl)-2-[methyl(pyridin-4-ylmethyl)amino]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3,9-Diazaspiro[5.5]undecan-3-yl)-2-[methyl(pyridin-4-ylmethyl)amino]ethanone can be compared with other similar compounds, such as:
1,4-Diazaspiro[5.5]undecan-3-one: This compound shares the spirocyclic core but differs in its functional groups, leading to different chemical and biological properties.
9-Methyl-3,9-diazaspiro[5.5]undecan-3-yl derivatives: These compounds have similar structures but vary in their substituents, affecting their reactivity and applications
The uniqueness of 1-(3,9-Diazaspiro[5
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